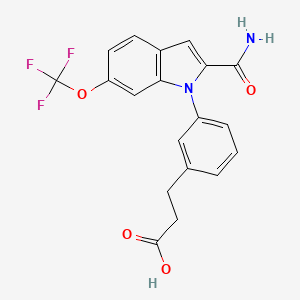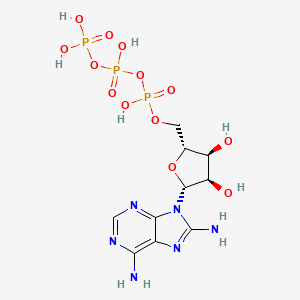
8-NH2-ATP
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
8-NH2-ATP is synthesized from 8-NH2-Ado. The synthesis involves the phosphorylation of 8-NH2-Ado to produce this compound. The reaction conditions typically include the use of phosphorylating agents and specific catalysts to facilitate the conversion. The process is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparation. The process involves large-scale phosphorylation reactions, purification steps, and quality control measures to produce this compound in bulk quantities for research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
8-NH2-ATP undergoes various chemical reactions, including:
Oxidation: The amino group in this compound can be oxidized under specific conditions.
Substitution: The amino group can participate in substitution reactions with suitable reagents.
Hydrolysis: This compound can be hydrolyzed to release 8-NH2-Ado and inorganic phosphate.
Common Reagents and Conditions
Oxidizing Agents: Used for oxidation reactions.
Nucleophiles: Employed in substitution reactions.
Enzymes: Facilitate hydrolysis reactions under physiological conditions.
Major Products
Oxidation: Produces oxidized derivatives of this compound.
Substitution: Results in substituted amino derivatives.
Hydrolysis: Yields 8-NH2-Ado and inorganic phosphate.
Applications De Recherche Scientifique
8-NH2-ATP has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and studies.
Biology: Investigated for its role in cellular processes and interactions.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Mécanisme D'action
The mechanism of action of 8-NH2-ATP involves its conversion from 8-NH2-Ado. The compound exerts its effects by inducing apoptosis-related cleavage of poly (ADP-ribose) polymerase. This process involves the accumulation of this compound within cells, leading to the inhibition of RNA and DNA synthesis. The compound also affects cellular ATP levels and glucose consumption, ultimately triggering autophagy and apoptosis through various molecular pathways .
Comparaison Avec Des Composés Similaires
8-NH2-ATP is compared with other similar compounds, such as:
Adenosine Triphosphate (ATP): The active form of ATP, involved in energy transfer within cells.
8-Chloro-Adenosine: Another modified nucleotide with potential therapeutic applications.
8-Amino-Adenosine (8-NH2-Ado): The precursor of this compound, known for its antitumor activity
Conclusion
This compound is a unique and valuable compound in scientific research, with diverse applications in chemistry, biology, medicine, and industry. Its synthesis, chemical reactions, and mechanism of action make it a subject of interest for researchers exploring new therapeutic agents and biochemical tools.
Propriétés
Formule moléculaire |
C10H17N6O13P3 |
|---|---|
Poids moléculaire |
522.20 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6,8-diaminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H17N6O13P3/c11-7-4-8(14-2-13-7)16(10(12)15-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21/h2-3,5-6,9,17-18H,1H2,(H2,12,15)(H,22,23)(H,24,25)(H2,11,13,14)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
Clé InChI |
FRQGDEVDOCHMCQ-UUOKFMHZSA-N |
SMILES isomérique |
C1=NC(=C2C(=N1)N(C(=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C(=N2)N)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(3-Bromo-5-methyl-2-pyridinyl)amino]-2-cyclohexen-1-one](/img/structure/B11936596.png)
![4-bromo-2-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl benzoate](/img/structure/B11936602.png)
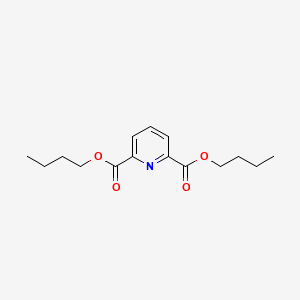

![16-Ethoxy-24-methyl-5,7,18,20-tetraoxa-24-azoniahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14,16,21,23-nonaene](/img/structure/B11936613.png)

![(1R,3S)-5-[2-[(1R,3aS,7aR)-1-[(2R,3E,5E)-7-ethyl-7-hydroxynona-3,5-dien-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B11936653.png)
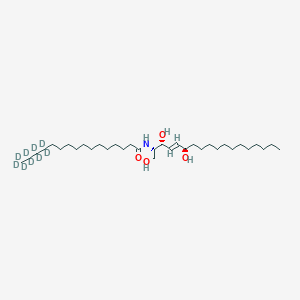
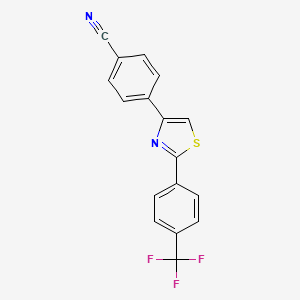


![N-hydroxy-4-[[4-[4-(pyrrolidin-1-ylmethyl)phenyl]triazol-1-yl]methyl]benzamide](/img/structure/B11936684.png)
